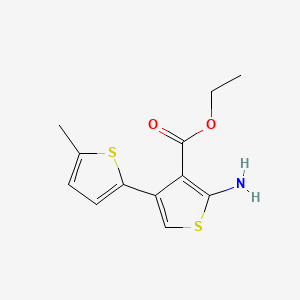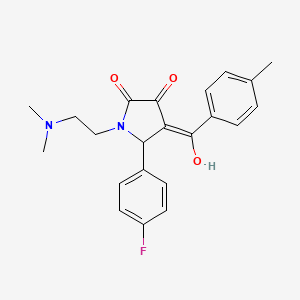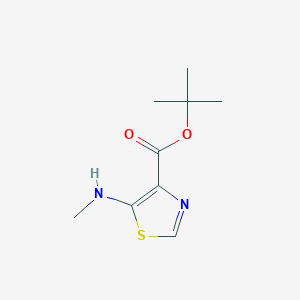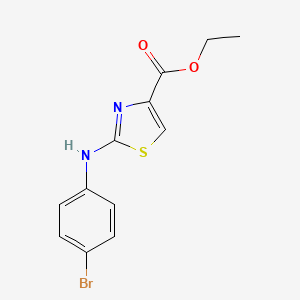![molecular formula C20H16ClF6N5O3S B2431996 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-6-(4-trifluoromethanesulfonylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 2059277-40-4](/img/structure/B2431996.png)
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-6-(4-trifluoromethanesulfonylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-6-(4-trifluoromethanesulfonylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C20H16ClF6N5O3S and its molecular weight is 555.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Applications
- This compound has been studied in the context of antimalarial activity. Research by Barlin and Jiravinyu (1990) investigated derivatives of this compound for their potential against Plasmodium falciparum, a parasite causing malaria. They synthesized various Mannich bases with structural similarities to the compound , assessing their effectiveness as antimalarials (Barlin & Jiravinyu, 1990).
Synthesis and Chemical Properties
- Research on the synthesis and chemical properties of related compounds has been conducted. For instance, Gómez-García et al. (2016) explored the synthesis of related pyridine and dihydrooxazole compounds, focusing on lactonization processes and the influence of different substituents (Gómez-García et al., 2016).
Anticancer and Antibacterial Applications
- The compound's structural analogs have been evaluated for their potential in anticancer and antibacterial applications. Bondock and Gieman (2015) synthesized various quinoline derivatives, including those structurally related to this compound, to assess their effectiveness against bacterial strains and tumor cell lines (Bondock & Gieman, 2015).
Insecticidal Activity
- Cong, Jiang, and Cheng (2021) synthesized a compound structurally related to the one , examining its insecticidal activity against Plutella xylostella, a significant pest in agriculture. Their research highlights the potential of such compounds in pest control applications (Cong, Jiang, & Cheng, 2021).
Electroluminescence and Photoluminescence
- The compound's related structures have been explored in the field of electroluminescence and photoluminescence. Research by Su and Zheng (2018) investigated iridium(III) complexes with ligands structurally similar to this compound for their emission properties, with potential applications in organic light-emitting diodes (OLEDs) (Su & Zheng, 2018).
Propiedades
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-6-[4-(trifluoromethylsulfonyl)piperazin-1-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF6N5O3S/c21-15-7-12(19(22,23)24)9-28-17(15)10-31-11-29-16-2-1-13(8-14(16)18(31)33)30-3-5-32(6-4-30)36(34,35)20(25,26)27/h1-2,7-9,11H,3-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLNGBHJHARPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC3=C(C=C2)N=CN(C3=O)CC4=C(C=C(C=N4)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF6N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2431913.png)

![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2431915.png)
![3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2431917.png)
![ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)





![8-((3-Chloro-4-fluorophenyl)sulfonyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2431930.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2431933.png)

![4-(4-Pyridyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2431936.png)